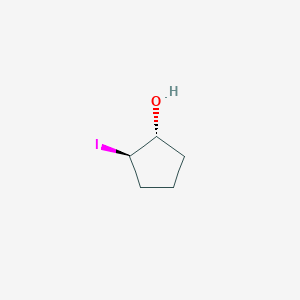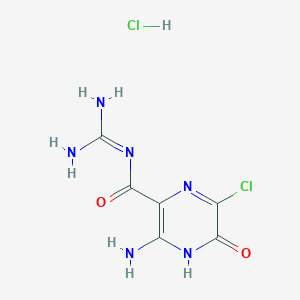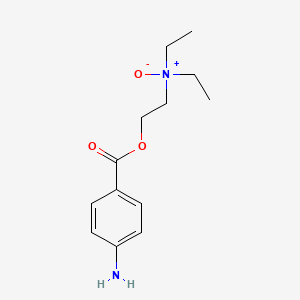
Procaine N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Procaine N-Oxide is a derivative of procaine, a well-known local anesthetic. This compound is primarily used in pharmaceutical research and as a certified reference material. It is characterized by the presence of an N-oxide functional group, which significantly alters its chemical properties compared to its parent compound, procaine .
准备方法
Synthetic Routes and Reaction Conditions: Procaine N-Oxide can be synthesized through the oxidation of procaine. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. The reaction typically involves treating procaine with hydrogen peroxide in the presence of a base, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and catalysts like titanium silicalite (TS-1) can enhance the yield and efficiency of the process .
化学反应分析
Types of Reactions: Procaine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can regenerate the parent compound, procaine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Higher oxidized states of procaine derivatives.
Reduction: Procaine.
Substitution: Various substituted procaine derivatives
科学研究应用
Procaine N-Oxide has several applications in scientific research:
Pharmaceutical Research: Used as a certified reference material for quality control and method development in pharmaceutical analysis.
Analytical Chemistry: Employed in the development of analytical methods for the determination of procaine and its metabolites.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Industrial Applications: Utilized in the synthesis of other chemical compounds and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Procaine N-Oxide involves its interaction with molecular targets similar to procaine. It primarily acts by inhibiting sodium influx through voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents the generation and propagation of action potentials, leading to its anesthetic effects . Additionally, this compound may interact with other molecular targets, including NMDA receptors and nicotinic acetylcholine receptors .
相似化合物的比较
Procaine: The parent compound, used as a local anesthetic.
Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.
Benzocaine: A local anesthetic with a simpler structure and shorter duration of action.
Uniqueness of Procaine N-Oxide: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, procaine. This functional group allows this compound to participate in specific chemical reactions that procaine cannot, making it valuable in synthetic and analytical applications .
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
2-(4-aminobenzoyl)oxy-N,N-diethylethanamine oxide |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(17,4-2)9-10-18-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 |
InChI 键 |
JHSYYHBTKPNKJB-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CC)(CCOC(=O)C1=CC=C(C=C1)N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
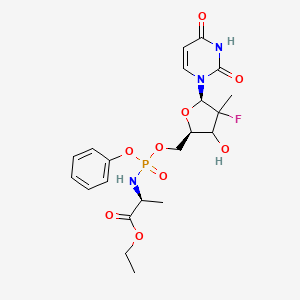
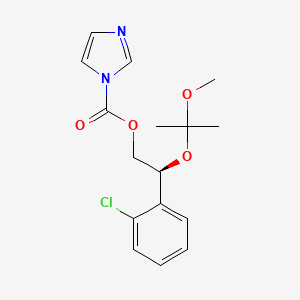
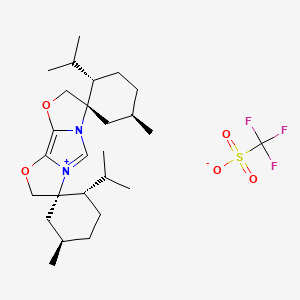
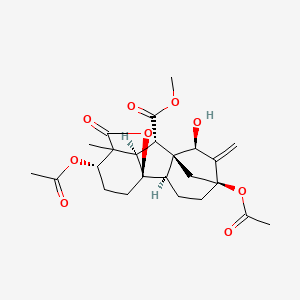
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)
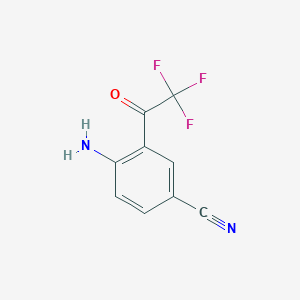
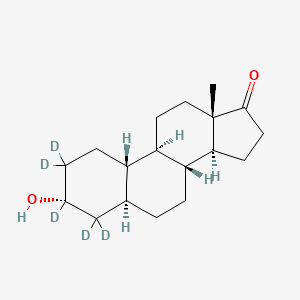
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)
